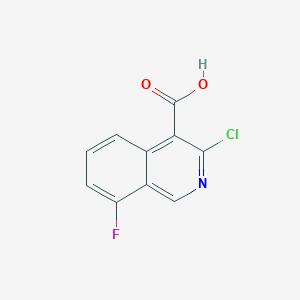
3-Chloro-8-fluoroisoquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-8-fluoroisoquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of chlorine and fluorine atoms into the isoquinoline structure enhances its chemical properties and biological activities, making it a valuable compound for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-8-fluoroisoquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors followed by halogenation and carboxylation reactions. For instance, the reaction of 3-chloroaniline with ethyl 2-fluoroacetoacetate under acidic conditions can yield the desired isoquinoline structure. Subsequent chlorination and carboxylation steps are carried out to introduce the chlorine and carboxylic acid groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-8-fluoroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives.
Coupling Reactions: Cross-coupling reactions with organometallic reagents can introduce new substituents at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium or nickel catalysts are often used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
3-Chloro-8-fluoroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a precursor for various functionalized isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound for the development of new pharmaceuticals targeting specific enzymes and receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-8-fluoroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Fluoroisoquinoline-4-carboxylic acid: Lacks the chlorine atom but shares similar structural features and biological activities.
3-Chloroisoquinoline-4-carboxylic acid: Lacks the fluorine atom but exhibits similar chemical properties.
8-Chloroisoquinoline-4-carboxylic acid: Contains a chlorine atom at a different position, leading to different reactivity and biological activities.
Uniqueness
3-Chloro-8-fluoroisoquinoline-4-carboxylic acid is unique due to the combined presence of both chlorine and fluorine atoms, which enhances its chemical reactivity and biological activities. This dual substitution pattern provides a versatile platform for the development of new compounds with improved properties .
Eigenschaften
Molekularformel |
C10H5ClFNO2 |
|---|---|
Molekulargewicht |
225.60 g/mol |
IUPAC-Name |
3-chloro-8-fluoroisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO2/c11-9-8(10(14)15)5-2-1-3-7(12)6(5)4-13-9/h1-4H,(H,14,15) |
InChI-Schlüssel |
GJZWOKGCLXVGQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=NC=C2C(=C1)F)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8-Dimethoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13675890.png)
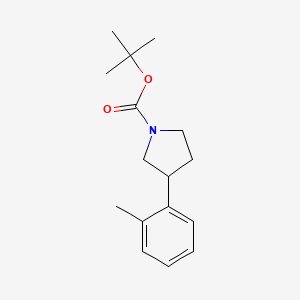
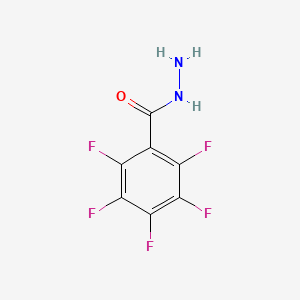
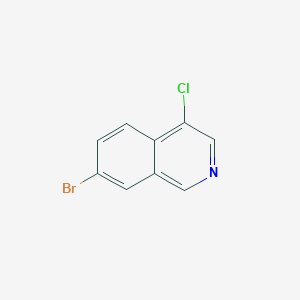
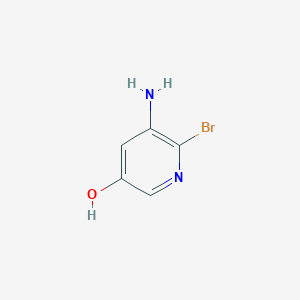
![Methyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675914.png)
![Ethyl 6-fluoro-5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13675927.png)
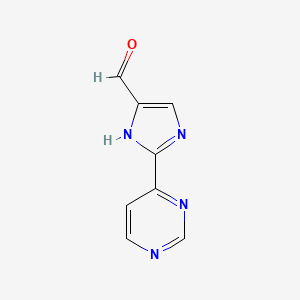
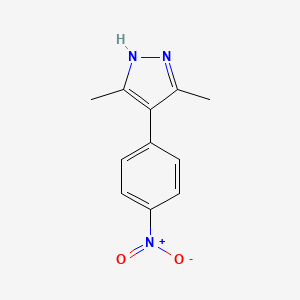

![(R)-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13675951.png)

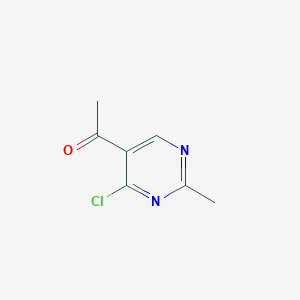
![3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13675957.png)
